molecular formula C22H24FN3O4S B2980265 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-morpholinoethyl)acetamide CAS No. 946369-96-6

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-morpholinoethyl)acetamide

Cat. No.: B2980265
CAS No.: 946369-96-6
M. Wt: 445.51
InChI Key: XHDKSYKFEFIYDH-UHFFFAOYSA-N
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Description

2-(3-((4-Fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-morpholinoethyl)acetamide is a synthetic compound featuring a sulfonylated indole core linked to a morpholinoethyl-acetamide moiety. The acetamide chain terminates in a morpholine ring, a common pharmacophore in medicinal chemistry known to modulate solubility and bioavailability .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S/c23-17-5-7-18(8-6-17)31(28,29)21-15-26(20-4-2-1-3-19(20)21)16-22(27)24-9-10-25-11-13-30-14-12-25/h1-8,15H,9-14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDKSYKFEFIYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-morpholinoethyl)acetamide is a synthetic organic molecule classified as a sulfonyl indole. Its unique structure, which includes a fluorophenyl group, a sulfonyl group, and an indole moiety, positions it as a subject of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈FN₃O₃S
  • Molecular Weight : 423.5 g/mol
  • CAS Number : 946224-13-1

The compound's structure facilitates various chemical interactions, enhancing its biological activity through specific binding to target proteins and enzymes.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Binding Affinity : The sulfonamide group enhances binding to proteins, while the indole moiety allows for π-π stacking interactions with aromatic amino acids in target proteins.
  • Enzyme Modulation : It has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

Antitumor Activity

Research indicates that compounds similar to 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-morpholinoethyl)acetamide exhibit significant antitumor effects. For instance, a related compound was able to restore cytolytic T-cell responses in immunocompromised mice, indicating potential applications in cancer therapy .

Anti-inflammatory Properties

The compound has been explored for its ability to modulate inflammatory responses. In vitro studies suggest it may inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

  • Immunopotentiation Study :
    • A study demonstrated that treatment with a structurally related compound (CL 259,763) significantly restored immune function in mice treated with cyclophosphamide. This suggests that the compound may enhance immune responses and could be beneficial in immunocompromised states .
  • In Vitro Cytotoxicity Assays :
    • In vitro assays showed that the compound can effectively inhibit the proliferation of various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
CL 259,763N-[4-[(4-fluorophenyl)sulfonyl]phenyl]acetamideImmunopotentiationRestores CTL response in immunocompromised mice
Compound I-84-chloro-benzamide derivativeRET kinase inhibitionHigh potency against RET-driven cancers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Group

  • 4-Fluorophenylsulfonyl vs. Trifluoromethylphenylsulfonyl :
    • Compound 37 (): 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide shares the 4-fluorophenylsulfonyl group but includes a 4-chlorobenzoyl and methoxyindole moiety. Its synthesis yield (43%) and structural complexity highlight challenges in optimizing halogenated analogs .
    • Compound 31 (): Replacing the 4-fluorophenylsulfonyl with a 4-(trifluoromethyl)phenylsulfonyl group reduces yield (43%) but may enhance lipophilicity and metabolic resistance due to the CF₃ group .
Compound Sulfonamide Substituent Molecular Weight Yield Key Features
Target Compound 4-Fluorophenyl ~487.5 g/mol* N/A Morpholinoethyl tail, indole core
Compound 37 () 4-Fluorophenyl 529.9 g/mol 43% 4-Chlorobenzoyl, methoxyindole
Compound 31 () 4-Trifluoromethylphenyl 558.9 g/mol 43% Enhanced lipophilicity

*Calculated based on structural formula.

Morpholinoethyl-Acetamide vs. Other Acetamide Derivatives

  • N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (): This compound replaces the indole-sulfonyl group with a naphthoxy moiety but retains the morpholinoethyl-acetamide chain. It exhibits cytotoxicity comparable to cisplatin (IC₅₀ ~3.16 µM), suggesting the morpholinoethyl group contributes to bioactivity .

Indole Core Modifications

  • Compound 4f (): Features a trifluoroacetylated indole with a 4-fluorostyryl substituent. Its synthesis (79% yield) and characterization via NMR/MS underscore the stability of fluorinated indole derivatives .

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